molecular formula C18H26N6O2S B12942340 6-((1,4')Bipiperidinyl-1'-sulfonyl)-quinazoline-2,4-diamine CAS No. 92144-24-6

6-((1,4')Bipiperidinyl-1'-sulfonyl)-quinazoline-2,4-diamine

Katalognummer: B12942340
CAS-Nummer: 92144-24-6
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: DLJDKAQKWACKIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((1,4’)Bipiperidinyl-1’-sulfonyl)-quinazoline-2,4-diamine is a complex organic compound characterized by its unique structure, which includes a quinazoline core and a bipiperidinyl sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1,4’)Bipiperidinyl-1’-sulfonyl)-quinazoline-2,4-diamine typically involves multiple steps, starting with the preparation of the quinazoline core. This is followed by the introduction of the bipiperidinyl sulfonyl group through a series of reactions, including sulfonylation and amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing impurities.

Analyse Chemischer Reaktionen

Types of Reactions

6-((1,4’)Bipiperidinyl-1’-sulfonyl)-quinazoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinazoline core, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the sulfonyl group, affecting the compound’s solubility and reactivity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the compound, enhancing its versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, with specific temperatures and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with altered electronic properties, while substitution reactions can produce a variety of functionalized quinazolines.

Wissenschaftliche Forschungsanwendungen

6-((1,4’)Bipiperidinyl-1’-sulfonyl)-quinazoline-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Wirkmechanismus

The mechanism of action of 6-((1,4’)Bipiperidinyl-1’-sulfonyl)-quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bipiperidinyl sulfonyl group plays a crucial role in binding to these targets, while the quinazoline core modulates the compound’s overall activity. This dual functionality allows the compound to exert its effects through multiple pathways, making it a versatile tool in both research and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-((1,4’)Bipiperidinyl-1’-sulfonyl)-benzotriazol-1-ol: This compound shares the bipiperidinyl sulfonyl group but has a different core structure, leading to distinct chemical and biological properties.

    6-((1,4’)Bipiperidinyl-1’-sulfonyl)-pyrimidine: Similar in structure but with a pyrimidine core, this compound exhibits different reactivity and applications.

Uniqueness

What sets 6-((1,4’)Bipiperidinyl-1’-sulfonyl)-quinazoline-2,4-diamine apart is its unique combination of the quinazoline core and the bipiperidinyl sulfonyl group. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and medicine.

Eigenschaften

CAS-Nummer

92144-24-6

Molekularformel

C18H26N6O2S

Molekulargewicht

390.5 g/mol

IUPAC-Name

6-(4-piperidin-1-ylpiperidin-1-yl)sulfonylquinazoline-2,4-diamine

InChI

InChI=1S/C18H26N6O2S/c19-17-15-12-14(4-5-16(15)21-18(20)22-17)27(25,26)24-10-6-13(7-11-24)23-8-2-1-3-9-23/h4-5,12-13H,1-3,6-11H2,(H4,19,20,21,22)

InChI-Schlüssel

DLJDKAQKWACKIC-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.